FD&C Red No. 4 free acid

Description

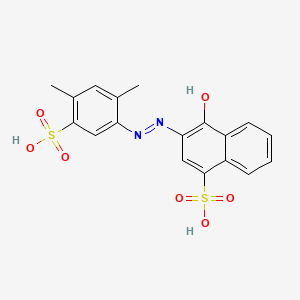

Structure

3D Structure

Propriétés

Numéro CAS |

14918-59-3 |

|---|---|

Formule moléculaire |

C18H16N2O7S2 |

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

Clé InChI |

DZCOAQKTFAIFRV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on FD&C Red No. 4 Free Acid: Structural Elucidation, Physicochemical Properties, and Analytical Workflows

Executive Summary

In the landscape of synthetic colorants, FD&C Red No. 4 (commonly known in its disodium salt form as Ponceau SX) occupies a complex regulatory and analytical space. While the disodium salt is the commercially utilized form in external cosmetics[1], analytical chemists and toxicologists must frequently isolate, quantify, and study its parent protonated form: FD&C Red No. 4 free acid [2].

This whitepaper provides an in-depth mechanistic breakdown of the free acid's physicochemical behavior, the causality behind its chromatographic anomalies, and field-proven, self-validating protocols for its extraction and LC-MS/MS quantification.

Chemical Structure & Molecular Properties

FD&C Red No. 4 free acid is a monoazo dye characterized by a highly conjugated aromatic system. Structurally, it consists of a 2,4-dimethylbenzenesulfonic acid moiety linked via an azo bond (–N=N–) to a 4-hydroxynaphthalene-1-sulfonic acid moiety[3].

The presence of two strongly acidic sulfonic acid groups (

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |

| Molecular Formula | |

| Molecular Weight | 436.46 g/mol [4] |

| Monoisotopic Mass | 436.0399 Da[3] |

| PubChem CID (Free Acid) | 62543[2] |

| PubChem CID (Disodium Salt) | 62542[5] |

| Predicted XlogP | 2.8 (Theoretical, un-ionized)[3] |

| Primary MS Adduct (ESI-) |

Physicochemical Behavior & Causality

A common pitfall in analytical method development for azo dyes is treating them like standard small-molecule pharmaceuticals. Because the sulfonic acid groups of the FD&C Red No. 4 free acid have a

The Causality of Hydrophilicity: In reversed-phase liquid chromatography (RPLC), the permanent dianionic state causes the free acid to elute in the void volume of a standard C18 column. The electrostatic repulsion from residual silanols on the silica backbone further exacerbates poor peak shape. To retain this molecule, scientists must either utilize ion-pairing reagents (which suppress mass spectrometry signals) or pivot to orthogonal separation mechanisms such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Anion Exchange.

Mechanistic Pathways: Toxicology & Degradation

FD&C Red No. 4 was banned by the FDA for use in ingested foods and pharmaceuticals in 1976 due to toxicological findings, including adrenal cortical lesions and urinary bladder polyps in animal models[6]. It remains permitted strictly for externally applied cosmetics[1].

The primary toxicological concern with ingested azo dyes is their susceptibility to reductive cleavage by azoreductase enzymes present in the human gut microbiome[7]. This cleavage breaks the azo bond, yielding highly reactive primary aromatic amines.

Reductive cleavage pathway of FD&C Red No. 4 free acid yielding two primary aromatic amines.

Experimental Workflows & Self-Validating Protocols

To isolate and quantify FD&C Red No. 4 free acid from complex cosmetic matrices, we deploy a two-part self-validating system: a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) followed by HILIC-ESI-MS/MS.

Protocol 1: Isolation via WAX SPE

Objective: Extract the highly polar azo dye and convert the disodium salt to its free acid form for MS analysis.

-

Matrix Solubilization & pH Adjustment: Dilute the sample in 50 mM ammonium acetate buffer and adjust to pH 6.0.

-

Causality: At pH 6.0, the sulfonic acid moieties are fully ionized (anionic), while the phenolic hydroxyl remains protonated. This isolates the exact charge state required for electrostatic binding.

-

-

Sorbent Conditioning: Condition a WAX SPE cartridge with 3 mL methanol, followed by 3 mL of 50 mM ammonium acetate (pH 6.0).

-

Causality: The buffer establishes the correct pH environment to ensure the polymeric sorbent's tertiary amine groups are protonated (cationic), creating an electrostatic trap.

-

-

Sample Loading & Washing: Load the sample. Wash with 3 mL of 25 mM ammonium acetate (pH 6.0), then 3 mL of pure methanol.

-

Causality: Methanol removes hydrophobic neutral interferences. Because the dye is held by strong ionic bonds, the organic wash will not cause premature elution.

-

-

Elution: Elute using 3 mL of 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in 10 mM ammonium formate.

-

Causality: The high pH (NH4OH) deprotonates the WAX sorbent's tertiary amines, neutralizing their positive charge. The electrostatic interaction collapses, releasing the dye.

-

Protocol 2: HILIC-ESI-MS/MS Analysis

Objective: Retain and quantify the free acid without using MS-contaminating ion-pairing agents.

-

Column Selection: Utilize a Zwitterionic HILIC column (e.g., ZIC-HILIC).

-

Causality: The zwitterionic surface provides simultaneous electrostatic repulsion and attraction, partitioning the dianionic free acid into the water-enriched layer on the silica surface.

-

-

Mobile Phase: Phase A: 10 mM Ammonium Formate (pH 3.0). Phase B: Acetonitrile. Gradient: Start at 95% B, ramp to 50% B.

-

Detection: Negative ESI mode, monitoring the

precursor at

Self-Validation Mechanism:

This protocol validates itself through orthogonal retention modeling. If the isolated analyte is truly the free acid of FD&C Red No. 4, its retention time will decrease as the aqueous portion of the mobile phase increases—the exact opposite of reversed-phase behavior. Coupled with exact mass detection (436.0399 Da) and Diode-Array Detection (DAD) at

Self-validating analytical workflow for the extraction and LC-MS analysis of FD&C Red No. 4.

References

Sources

- 1. specialchem.com [specialchem.com]

- 2. FD&C Red No. 4 free acid | C18H16N2O7S2 | CID 62543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Fd&c red 4 (C18H16N2O7S2) [pubchemlite.lcsb.uni.lu]

- 4. FD&C RED NO. 4 FREE ACID [drugs.ncats.io]

- 5. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. Screening Assessment - Canada.ca [canada.ca]

An In-depth Technical Guide to the Physicochemical Properties of FD&C Red No. 4 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

FD&C Red No. 4, known scientifically as 3-((2,4-dimethyl-5-sulfophenyl)azo)-4-hydroxy-1-naphthalenesulfonic acid, is a monoazo dye that has been utilized in the pharmaceutical and cosmetic industries. While it is commonly supplied as a disodium salt, a comprehensive understanding of the free acid form is paramount for formulation development, analytical method validation, and toxicological assessment. This guide provides a detailed exploration of the core physicochemical properties of FD&C Red No. 4 free acid, offering both synthesized data from authoritative sources and field-proven insights into the experimental methodologies required for their characterization.

Chemical Identity and Regulatory Context

FD&C Red No. 4 is a synthetic dye derived from petroleum.[1] It is recognized for its vibrant red hue and has been approved by the U.S. Food and Drug Administration (FDA) for use in externally applied drugs and cosmetics.[2] Historically, it was also permitted for coloring maraschino cherries, a practice that has since been discontinued due to safety concerns.[3] The dye is typically manufactured as its disodium salt to enhance solubility and stability. However, the free acid is the fundamental chemical entity from which these properties are derived.

Table 1: Chemical Identification of FD&C Red No. 4 Free Acid

| Identifier | Value | Source |

| IUPAC Name | 3-((2,4-dimethyl-5-sulfophenyl)azo)-4-hydroxy-1-naphthalenesulfonic acid | [1] |

| Common Name | Ponceau SX | [1][4] |

| Chemical Formula | C₁₈H₁₆N₂O₇S₂ | [5] |

| Molecular Weight | 436.459 g/mol | [6] |

| CAS Number (Disodium Salt) | 4548-53-2 | [7][8] |

Chemical Structure:

Caption: Chemical Structure of FD&C Red No. 4 Free Acid.

Core Physicochemical Properties

A thorough characterization of a substance's physicochemical properties is the bedrock of its application in any scientific or industrial field. These properties dictate its behavior in different environments and are critical for predicting its efficacy, stability, and safety.

Solubility

The solubility of a compound is a critical parameter in drug development and formulation, influencing its bioavailability and the design of dosage forms. FD&C Red No. 4 free acid is described as being soluble in water.[2][6] This is attributed to the presence of two highly polar sulfonic acid groups and a hydroxyl group, which readily form hydrogen bonds with water molecules. While the disodium salt is more commonly used for its enhanced aqueous solubility, understanding the intrinsic solubility of the free acid is essential for predicting its behavior in acidic environments, such as the stomach.

Rationale for Experimental Determination: The aqueous solubility of the free acid is expected to be lower than its salt form due to the absence of strong ionic interactions. Determining the solubility profile across a range of pH values and in various organic solvents is crucial for developing robust formulations and analytical sample preparation methods.

Table 2: Solubility Profile of FD&C Red No. 4

| Solvent | Solubility (Free Acid) | Solubility (Disodium Salt) | Notes |

| Water | Data not available | Soluble[2][6] | The presence of two sulfonate groups in the salt form significantly enhances aqueous solubility. The free acid's solubility is expected to be pH-dependent. |

| Ethanol | Data not available | Slightly Soluble[4] | The non-polar aromatic backbone limits solubility in less polar solvents. |

| Vegetable Oils | Data not available | Insoluble[4] | The high polarity of the molecule prevents dissolution in non-polar lipids. |

Acid Dissociation Constant (pKa)

The pKa values of a molecule are fundamental to understanding its ionization state at a given pH. This, in turn, dictates its solubility, membrane permeability, and binding interactions. FD&C Red No. 4 free acid possesses two strongly acidic sulfonic acid groups and one weakly acidic phenolic hydroxyl group.

Expertise & Experience Insights: Based on the behavior of analogous aromatic sulfonic acids, the pKa values for the sulfonic acid groups are expected to be very low (pKa < 1). This indicates that they will be fully deprotonated and exist as sulfonate anions under all physiological and most formulation conditions. The phenolic hydroxyl group will have a significantly higher pKa, likely in the range of 8-10, and its protonation state will be dependent on the pH of the medium.

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for determining pKa values. However, for highly acidic functional groups like sulfonic acids, this method can be challenging. Spectrophotometric titration, which monitors changes in the UV-Vis absorbance spectrum as a function of pH, can be a more sensitive method for determining the pKa of the phenolic hydroxyl group.

Spectral Properties

The color of FD&C Red No. 4 is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to the extended π-electron system of the azo-naphthalene chromophore. The wavelength of maximum absorbance (λmax) is a key parameter for the quantitative analysis of the dye.

The λmax for Ponceau SX (the disodium salt) has been reported to be approximately 500 nm in a 0.02 N ammonium acetate solution.[4] It is important to note that the λmax can be influenced by the solvent and the pH of the medium, which can alter the electronic structure of the chromophore.

Trustworthiness Through Self-Validating Systems: When determining the λmax, it is crucial to record the full UV-Vis spectrum (typically from 200-800 nm) to identify all absorption bands. The spectrum should be recorded in a well-defined solvent system and at a known concentration. For quantitative analysis, a calibration curve should be generated by measuring the absorbance of a series of standard solutions of known concentrations. This validates the linear relationship between absorbance and concentration as described by the Beer-Lambert Law.

While many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes, some can exhibit fluorescence under specific conditions. The potential for fluorescence is an important characteristic to investigate, as it can be exploited for highly sensitive analytical detection methods. The fluorescence of an azo dye is influenced by its molecular structure, the solvent environment, and temperature.

Thermal and Chemical Stability

The stability of a color additive is a critical factor for ensuring the quality and shelf-life of a product. Degradation can lead to a loss of color and the potential formation of harmful byproducts.

The chemical stability of FD&C Red No. 4 is influenced by factors such as pH and the presence of oxidizing or reducing agents. The azo linkage (-N=N-) is known to be susceptible to reduction, which would result in the cleavage of the molecule and a loss of color. The stability of the dye across a range of pH values is important for its application in various formulations. Ponceau SX is reported to be stable in acidic conditions.[4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the key physicochemical properties of FD&C Red No. 4 free acid.

Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Caption: Workflow for Spectrophotometric pKa Determination.

Characterization of UV-Visible Absorbance

This protocol outlines the procedure for determining the λmax and generating a calibration curve for quantitative analysis.

Caption: Workflow for UV-Visible Absorbance Characterization.

Conclusion

The physicochemical properties of FD&C Red No. 4 free acid are integral to its effective and safe use in pharmaceutical and cosmetic applications. This guide has provided a comprehensive overview of its chemical identity, key physicochemical characteristics, and detailed protocols for their experimental determination. A thorough understanding of solubility, pKa, spectral properties, and stability is essential for formulation scientists and researchers to develop robust, stable, and effective products. The provided methodologies emphasize the importance of self-validating systems to ensure data integrity and reproducibility, which are cornerstones of scientific research and product development. Further research to fill the existing data gaps, particularly in quantitative solubility and thermal stability of the free acid form, will be invaluable to the scientific community.

References

-

PubChem. FD&C Red 4. National Center for Biotechnology Information. [Link]

-

precisionFDA. FD&C RED NO. 4. U.S. Food and Drug Administration. [Link]

-

Inxight Drugs. FD&C RED NO. 4. National Center for Advancing Translational Sciences. [Link]

-

DC Fine Chemicals. FD&C Red 4 Powder (C.I. 14700). [Link]

-

PubChem. FD&C Red No. 4 free acid. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. fd&c red no. 4 (ci 14700 (Na)) 4-hydroxy-3-((5-sulpho-2,4-xylyl)azo)-1-naphthalenesulphonic acid, disodium salt. [Link]

-

Wikipedia. Ponceau S. [Link]

-

U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

-

Inxight Drugs. FD&C RED NO. 4 FREE ACID. National Center for Advancing Translational Sciences. [Link]

-

Health Canada. Chemical Substance - FD&C Red No. 4. [Link]

-

DrugFuture.com. Ponceau SX. [Link]

-

Ataman Kimya. PONCEAU SX. [Link]

-

PubChem. CID 156588716. National Center for Biotechnology Information. [Link]

Sources

- 1. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FD&C RED NO. 4 FREE ACID [drugs.ncats.io]

- 3. Ponceau SX | C18H16N2NaO7S2 | CID 156588716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ponceau SX [drugfuture.com]

- 5. FD&C Red No. 4 free acid | C18H16N2O7S2 | CID 62543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FD&C RED NO. 4 [drugs.ncats.io]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fd&c red no. 4 (c.i. 14700 (Na)), 4548-53-2 [thegoodscentscompany.com]

Synthesis and Purification of FD&C Red No. 4 Free Acid: A Comprehensive Technical Guide

The Chemistry of FD&C Red No. 4 Free Acid

FD&C Red No. 4, commonly known as Ponceau SX, is a synthetic azo dye utilized across various industries. While the commercial form is heavily regulated and typically distributed as the disodium salt (1)[1], isolating the fully protonated free acid (3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxy-1-naphthalenesulfonic acid) is critical for analytical standardizations, biological staining, and precise toxicological assays (2)[2]. The free acid form presents unique solubility and partition characteristics compared to its salt counterpart, necessitating specialized synthesis and purification workflows to eliminate structurally similar intermediates.

Mechanistic Synthesis Pathway

The de novo synthesis of the azo core relies on a highly controlled, two-step diazotization and coupling mechanism.

Step 1: Diazotization of AMBSA

The synthesis initiates with 5-amino-2,4-dimethylbenzenesulfonic acid (AMBSA). The primary aromatic amine is treated with sodium nitrite in a strong hydrochloric acid matrix at 0–5 °C.

Causality & Logic: The low temperature is an absolute thermodynamic requirement. Diazonium salts are highly unstable; exceeding 5 °C leads to the rapid evolution of nitrogen gas and the irreversible formation of unwanted phenolic byproducts. The HCl serves a dual mechanistic purpose: it generates the active nitrosonium ion (

Step 2: Electrophilic Azo Coupling The diazonium intermediate is coupled with 4-hydroxy-1-naphthalenesulfonic acid (HNSA, also known as Neville-Winther's acid) (3)[3]. Causality & Logic: This coupling must be executed under weakly alkaline conditions (pH 8–9). The alkaline environment deprotonates the hydroxyl group of HNSA, forming a phenoxide-like ion. This strongly activates the naphthol ring via resonance, directing the incoming diazonium electrophile specifically to the adjacent ortho position (C2). If the pH drops below 7, the coupling rate plummets, leading to diazonium decomposition; if it exceeds 10, the diazonium salt converts into an unreactive diazotate.

Fig 1. Mechanistic synthesis pathway of FD&C Red No. 4 disodium salt.

Two-Dimensional Purification Strategy

Crude synthesis yields the disodium salt alongside unreacted AMBSA, HNSA, and subsidiary colors like 3-[(2,4-dimethyl-6-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid (6SSC) (4)[4]. Isolating the ultra-pure free acid requires a two-dimensional approach.

Phase 1: Strong Cation Exchange (SCX) Conversion

The crude disodium salt is dissolved in water and passed through a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W-X8 in

Phase 2: High-Speed Counter-Current Chromatography (HSCCC) To achieve >99% purity, HSCCC is employed. Unlike traditional solid-phase chromatography, HSCCC relies on liquid-liquid partitioning, eliminating irreversible adsorption of the dye to silica matrices. Using a biphasic system of n-butanol and acidified water, the free acid partitions differently than the highly polar AMBSA/HNSA intermediates and the isomeric 6SSC subsidiary color[5].

Fig 2. Two-dimensional purification workflow isolating the free acid form.

Quantitative Data & Analytical Validation

To ensure batch-to-batch consistency and compliance with stringent analytical standards, the purified free acid and its potential synthesis impurities are quantified via High-Performance Liquid Chromatography (HPLC).

| Compound | Role in Synthesis | Molecular Weight ( g/mol ) | Target Purity / Limit |

| FD&C Red No. 4 (Free Acid) | Target Product | 436.45 | > 99.0% |

| AMBSA | Starting Material | 201.24 | < 0.2% |

| HNSA | Coupling Component | 224.23 | < 0.2% |

| 6SSC (Free Acid) | Subsidiary Color | 436.45 | < 1.0% |

Experimental Protocols

Protocol A: Synthesis of Crude FD&C Red No. 4

-

Preparation of Diazonium Salt: Suspend 0.1 mol of AMBSA in 100 mL of 0.5 M HCl. Chill the suspension to 0–5 °C using an ice-salt bath. Dropwise, add a chilled aqueous solution of 0.105 mol

. Stir vigorously for 30 minutes. Verify the presence of excess nitrous acid using starch-iodide paper. -

Coupling Reaction: Dissolve 0.1 mol of HNSA in 150 mL of deionized water. Adjust the pH to 8.5 using 2 M NaOH.

-

Azo Formation: Slowly transfer the diazonium solution into the HNSA solution over 45 minutes. Continuously monitor and adjust the pH to maintain a range of 8.0–9.0 using 2 M NaOH. Allow the mixture to stir for 2 hours at room temperature.

-

Isolation: Add NaCl (20% w/v) to salt out the crude disodium dye. Vacuum filter and dry the precipitate at 60 °C.

Protocol B: SCX Conversion to Free Acid

-

Resin Preparation: Pack a glass column with 50 g of Dowex 50W-X8 resin. Condition with 200 mL of 1 M HCl, followed by a deionized water wash until the effluent is strictly neutral.

-

Ion Exchange: Dissolve 10 g of the crude disodium salt in 200 mL of deionized water. Apply to the column at a flow rate of 2 mL/min.

-

Validation & Collection: Monitor the effluent pH continuously. Collect the deep red fraction exhibiting a pH < 2.0.

-

Concentration: Lyophilize the acidic eluate to recover the crude FD&C Red No. 4 free acid powder.

Protocol C: HSCCC Purification

-

Solvent System: Prepare a biphasic mixture of n-butanol/water (1:1, v/v) containing 0.2% trifluoroacetic acid (TFA). Equilibrate in a separatory funnel and separate the upper (organic/stationary) and lower (aqueous/mobile) phases.

-

Setup: Fill the HSCCC multilayer coil with the stationary upper phase. Rotate the apparatus at 800 rpm and pump the mobile lower phase at 2.0 mL/min until hydrodynamic equilibrium is reached.

-

Injection & Elution: Dissolve 1.0 g of the crude free acid in 10 mL of a 1:1 mixture of both phases. Inject into the system. Monitor the UV absorbance of the effluent at 254 nm and 500 nm.

-

Recovery: Collect the major peak fraction corresponding to the target dye. Evaporate the solvent under reduced pressure to yield the ultra-pure free acid reference standard.

References

-

PubChem. "FD&C Red No. 4 free acid | C18H16N2O7S2 | CID 62543". National Institutes of Health (NIH). 2

-

Code of Federal Regulations. "21 CFR Part 74 -- Listing of Color Additives Subject to Certification". U.S. Food and Drug Administration. 1

-

Harp, B. P., et al. "Determination of intermediates and subsidiary colors in the color additive FD&C Red No. 4 (Ponceau SX) using high-performance liquid chromatography". ResearchGate. 4

-

Weisz, A., et al. "Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography". PubMed Central (PMC), NIH. 3

Sources

- 1. eCFR :: 21 CFR Part 74 -- Listing of Color Additives Subject to Certification [ecfr.gov]

- 2. FD&C Red No. 4 free acid | C18H16N2O7S2 | CID 62543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

FD&C Red No. 4 free acid molecular formula and weight

[1][3]

The distinction between the commercial salt and the free acid is critical for accurate molarity calculations in analytical chemistry and toxicology.

Table 1: Comparative Physicochemical Data

| Parameter | FD&C Red No. 4 (Free Acid) | FD&C Red No. 4 (Disodium Salt) |

| Molecular Formula | C₁₈H₁₆N₂O₇S₂ | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 436.46 g/mol | 480.42 g/mol |

| CAS Number | N/A (PubChem CID: 62543) | 4548-53-2 |

| IUPAC Name | 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid | Disodium 3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |

| Solubility Profile | High in polar organic solvents (MeOH, DMSO); pH-dependent in water.[1][][4] | High in water; Low in non-polar organics. |

| Regulatory Status | Precursor/Metabolite | 21 CFR 74.1304 (Externally applied drugs/cosmetics) |

Structural Architecture

The molecule consists of a naphthalene ring sulfonated at position 1 and hydroxylated at position 4, coupled via an azo linkage to a 2,4-dimethyl-5-sulfophenyl ring.[1][][5] The "Free Acid" designation implies the protonation of the two sulfonate groups (

Synthesis & Reaction Mechanism

The synthesis of FD&C Red No. 4 follows a classical azo coupling pathway. Understanding this mechanism is vital for identifying potential impurities such as unreacted intermediates (AMBSA, HNSA) or subsidiary colors (isomers).

Mechanism Overview[3][9]

-

Diazotization: 5-Amino-2,4-dimethyl-1-benzenesulfonic acid (AMBSA) is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.[]

-

Coupling: The diazonium species attacks the electron-rich 4-hydroxy-1-naphthalenesulfonic acid (HNSA) under alkaline conditions.[]

-

Acidification (For Free Acid): The resulting disodium salt is protonated using a strong mineral acid (HCl) or cation exchange resin to yield the free acid.

Analytical Protocol: HPLC Quantification

For drug development applications, quantifying the purity of the dye and its free acid content is a regulatory requirement (21 CFR 74.1304). The following High-Performance Liquid Chromatography (HPLC) method is self-validating through the use of resolution checks between the main peak and subsidiary colors.[]

Method Specifications

-

Column: C18 Reverse Phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Methanol.[]

-

Gradient: 5% B to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[]

-

Detection: UV-Vis at 254 nm (impurities) and 500 nm (main color).[]

Step-by-Step Protocol

-

Standard Preparation: Dissolve 20 mg of FD&C Red No. 4 Reference Standard in 50 mL of Mobile Phase A.

-

Sample Preparation: For free acid isolation, pass the standard solution through a pre-conditioned strong cation exchange cartridge (H+ form). Collect the eluate.

-

System Suitability: Inject the standard. The resolution (

) between the main peak and the 6-sulfophenyl isomer (subsidiary color) must be > 1.5. -

Quantification: Calculate the concentration of the free acid using the molar extinction coefficient (

), correcting for the molecular weight difference (Salt/Acid ratio = 1.10).

Regulatory & Safety Context

FD&C Red No. 4 is strictly regulated by the FDA.[6] It is delisted for food use but permitted in externally applied drugs and cosmetics.[]

-

Permitted Level: Generally < 2% subsidiary colors.[]

-

Toxicology: The free acid is the metabolically active form generated in the acidic environment of the stomach (if ingested) or upon skin absorption, though systemic absorption is low.

-

Reference: 21 CFR 74.1304 [1].[]

References

-

Code of Federal Regulations. (2024). 21 CFR 74.1304 - FD&C Red No. 4.[1][][7] U.S. Food and Drug Administration.[6][8] [Link][7][5][9]

-

National Center for Biotechnology Information. (2024).[] PubChem Compound Summary for CID 62542, FD&C Red 4. [Link]

-

Weisz, A., et al. (2009). Determination of intermediates and subsidiary colors in the color additive FD&C Red No. 4 (Ponceau SX) using high-performance liquid chromatography. Food Additives & Contaminants: Part A. [Link][5]

Sources

- 1. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 4. Ponceau SX (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

- 5. eCFR :: 21 CFR Part 74 -- Listing of Color Additives Subject to Certification [ecfr.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. 21 CFR § 74.1304 - FD&C Red No. 4. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 8. Color Additives History | FDA [fda.gov]

- 9. fda.gov [fda.gov]

CAS number and synonyms for FD&C Red No. 4 free acid

Comprehensive Technical Whitepaper: Chemical Identity, Synonyms, and Analytical Workflows for FD&C Red No. 4 Free Acid

Executive Summary

In pharmaceutical development and cosmetic formulation, the distinction between a dye’s commercial salt form and its free acid parent is a critical parameter that dictates solubility, analytical behavior, and regulatory compliance. While FD&C Red No. 4 is ubiquitously utilized in its highly soluble disodium salt form (commonly known as Ponceau SX), analytical chemists and pharmacokinetic researchers must frequently isolate and characterize the FD&C Red No. 4 free acid . This whitepaper establishes the authoritative chemical identity, synonyms, and a self-validating analytical workflow for the free acid form, grounded in principles of causality and structural chemistry.

Section 1: Chemical Identity and Nomenclature Matrix

The nomenclature surrounding FD&C Red No. 4 is historically complex, often leading to the conflation of the free acid and the disodium salt in chemical inventories. To ensure precise material tracking and analytical accuracy, the chemical identifiers must be strictly delineated [1][2].

Table 1: Comparative Chemical Identifiers for FD&C Red No. 4

| Property | FD&C Red No. 4 Free Acid (Parent) | FD&C Red No. 4 (Disodium Salt) |

| Primary CAS Number | 14918-59-3[1] | 4548-53-2 [2] |

| Alternative/Deprecated CAS | 1016649-45-8 | N/A |

| PubChem CID | 62543 [3] | 62542 [2] |

| Molecular Formula | C₁₈H₁₆N₂O₇S₂ | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 436.46 g/mol | 480.42 g/mol |

| IUPAC Name | 3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid | Disodium 3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |

| Common Synonyms | FD&C Red 4 parent; Ponceau SX free acid | Ponceau SX; C.I. 14700; Food Red 1; Red 4 |

Section 2: Mechanistic Chemistry: The Free Acid vs. Salt Dichotomy

Understanding the causality behind the physical state of FD&C Red No. 4 requires examining its molecular architecture. The molecule is an azo dye characterized by a central nitrogen-nitrogen double bond (–N=N–) bridging a 2,4-dimethylbenzenesulfonic acid moiety and a naphthol-sulfonic acid moiety.

-

The Disodium Salt (Formulation State): In commercial applications, the two sulfonic acid groups (–SO₃H) are neutralized with sodium to form sulfonate salts (–SO₃Na). Because sulfonic acids are strong acids (

), the salt form completely dissociates in water, yielding a highly soluble, vibrant red solution ideal for external drug and cosmetic formulations. -

The Free Acid (Analytical State): During high-performance liquid chromatography coupled with mass spectrometry (LC-MS), the presence of sodium ions causes severe ion suppression and complex adduct formation (

). Therefore, the analyte must be forced into its free acid state using acidic mobile phases. Even at low pH, the sulfonic acid groups remain ionized, making the free acid highly amenable to negative-ion mode electrospray ionization (ESI-MS) [4].

Section 3: Experimental Protocol: LC-MS Isolation and Validation Workflow

To ensure analytical trustworthiness, the following methodology details a self-validating system for the in situ generation and structural confirmation of FD&C Red No. 4 free acid.

Step 1: Sample Preparation and In Situ Acidification

-

Dissolve 1.0 mg of commercial FD&C Red No. 4 disodium salt (CAS 4548-53-2) in 1.0 mL of LC-MS grade water.

-

Add 0.1% Formic Acid (v/v) to the sample. Causality: Lowering the pH ensures the naphthol hydroxyl group remains fully protonated. Formic acid acts as a volatile proton donor, converting the disodium salt into the free acid parent without leaving non-volatile residues that would foul the MS source.

Step 2: Chromatographic Separation (RP-HPLC)

-

Column: Utilize a low-silanol Reverse Phase C18 or a mixed-mode column (e.g., Newcrom R1) [4].

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min. Causality: Phosphoric acid is traditionally used for dye separation but is strictly avoided here. Formic acid is selected because it masks residual silanols on the stationary phase (preventing peak tailing) while remaining fully MS-compatible.

Step 3: Orthogonal Detection (The Self-Validating System) This protocol is self-validating because it utilizes two independent physical properties to confirm the molecule's integrity:

-

UV-Vis Diode Array Detection (DAD): Monitor at

nm. The presence of this specific absorbance peak confirms the intact azo chromophore. If the molecule degrades (e.g., reductive cleavage of the azo bond during sample prep), the color is lost, and the peak disappears. -

ESI-MS (Negative Mode): Monitor for the

ion at m/z ~435.0 and the

Section 4: Analytical Workflow Visualization

The following diagram illustrates the logical progression of the isolation and validation protocol, highlighting the transition from the commercial salt to the analytically validated free acid.

Caption: Workflow for the isolation and orthogonal analytical validation of FD&C Red No. 4 free acid.

Section 5: Regulatory Framework and Application Scope

While the free acid form is the primary focus of analytical and pharmacokinetic profiling, it is imperative to understand the regulatory boundaries of the parent compound. In the United States, the FDA strictly regulates the use of FD&C Red No. 4 (and by extension, its free acid derivatives). Under 21 CFR §74.1304 (Drugs) and 21 CFR §74.2304 (Cosmetics), the dye is permanently listed only for use in externally applied drugs and cosmetics [5]. It is explicitly prohibited from use in products intended for the eye area, ingestible foods, or surgical sutures due to historical safety concerns regarding high-dose systemic exposure.

References

-

CAS Common Chemistry. "3-[2-(2,4-Dimethyl-5-sulfophenyl)diazenyl]-4-hydroxy-1-naphthalenesulfonic acid (CAS 14918-59-3)". American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 62542, FD&C Red 4". PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 62543, FD&C Red No. 4 free acid". PubChem. Available at: [Link]

-

SIELC Technologies. "Separation of FD&C Red 4 parent on Newcrom R1 HPLC column". SIELC Application Database. Available at: [Link]

-

U.S. Food and Drug Administration. "Code of Federal Regulations, Title 21, Section 74.1304: FD&C Red No. 4". eCFR. Available at: [Link]

Spectral characteristics of FD&C Red No. 4 free acid

Technical Whitepaper: Spectroscopic Profiling of FD&C Red No. 4 (Ponceau SX) and its Free Acid Form

Executive Summary & Chemical Identity

This technical guide provides a rigorous analysis of FD&C Red No. 4 , specifically focusing on the distinction between its commercial disodium salt form (Ponceau SX) and its Free Acid form.[1] While the salt is the regulated colorant found in externally applied drugs and cosmetics (21 CFR § 74.1304), the free acid represents the protonated parent species, often analyzed during synthesis verification, impurity profiling, or acidic-media stability testing.

Chemical Distinction:

-

FD&C Red No. 4 (Salt): Disodium 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonate.[1][2][3][4]

-

FD&C Red No. 4 (Free Acid): 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid.[1][2][3][4]

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Visible spectrum is the primary method for quantification and identification. The chromophore responsible for the red emission is the azo linkage (-N=N-) conjugated with the naphthalene and benzene rings.[1]

Spectral Characteristics

| Parameter | Value (Aqueous/Salt) | Value (Acidic/Free Acid) | Notes |

| 500 ± 2 nm | 500–505 nm | The sulfonic acid protonation has minimal impact on the | |

| ~300 nm | ~300 nm | Naphthalene ring absorption.[1] | |

| Molar Absorptivity ( | ~24,000 L[1]·mol⁻¹·cm⁻¹ | Varies by Solvent | Highly dependent on solvent polarity in the free acid form. |

| Visual Appearance | Yellowish-Red | Bright Red | Acidic shifts often intensify the red character slightly due to suppression of ionization.[1] |

pH-Dependent Behavior (Halochromism)

The spectral profile of FD&C Red No. 4 is governed by two acid-base equilibria:

-

Sulfonic Acid Groups (

): Strong acids ( -

Phenolic Hydroxyl (

): Weak acid (

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is the definitive method for distinguishing the Free Acid from the Salt .[1] The counter-ion (Sodium vs. Hydrogen) significantly alters the vibrational modes of the sulfonate group.

Diagnostic Bands

| Functional Group | Frequency (Salt - Na⁺) | Frequency (Free Acid - H⁺) | Mechanistic Explanation |

| Sulfonate ( | 1180–1200 cm⁻¹ (Asymmetric Stretch)1040–1050 cm⁻¹ (Symmetric Stretch) | Absent / Shifted | The ionic bond in the salt produces distinct splitting.[1] |

| Sulfonic Acid ( | Absent | 1340–1350 cm⁻¹ ( | The covalent |

| Azo ( | ~1500 cm⁻¹ | ~1500 cm⁻¹ | Relatively unaffected by salt formation.[1] |

| Aromatic | 1600–1620 cm⁻¹ | 1600–1620 cm⁻¹ | Skeletal vibrations of the naphthalene/benzene rings.[1] |

Protocol Note: To obtain the Free Acid spectrum from a commercial salt sample without synthesis, dissolve the salt in minimal water, acidify with concentrated HCl to precipitate the free acid, filter, dry under vacuum, and analyze via KBr pellet or ATR.

Chromatographic Separation (HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is required for impurity profiling, specifically to separate the main dye from intermediates like 5-amino-2,4-dimethyl-1-benzenesulfonic acid (5-AMBSA) and 4-hydroxy-1-naphthalenesulfonic acid (4-HNSA) .[1]

Methodological Logic

-

Stationary Phase: C18 (Octadecylsilane).[1]

-

Mobile Phase: An ion-pairing or buffering agent is critical.[1] Using Ammonium Acetate (pH 6.[1]0) ensures the dye and its impurities are fully ionized, preventing peak tailing associated with mixed protonation states.

-

Detection: PDA (Photodiode Array) allows simultaneous monitoring of the dye (500 nm) and colorless intermediates (240–250 nm).[1]

Validated Protocol Parameters

-

Column: Phenomenex Luna C18 (2) or equivalent (250 mm × 4.6 mm, 5 µm).[1]

-

Buffer: 0.08 M Ammonium Acetate.[1]

-

Organic Modifier: Methanol/Acetonitrile.[1]

-

Gradient:

Visualizations & Workflows

Analytical Characterization Workflow

Figure 1: Integrated workflow for distinguishing the salt form from the free acid and validating purity.

Mechanism of Acid-Base Spectral Shift

Figure 2: The pH-dependent equilibria affecting the spectral and solubility properties of FD&C Red No. 4.

References

-

U.S. Food & Drug Administration (FDA). (2024).[1] Code of Federal Regulations Title 21, Section 74.1304: FD&C Red No. 4.[1] Retrieved from [Link][1]

-

PubChem. (2024).[1] FD&C Red No. 4 Free Acid (CID 62543) and Disodium Salt (CID 62542).[1] National Library of Medicine. Retrieved from [Link][1]

-

Harp, B. P., et al. (2012).[1] Determination of Intermediates and Subsidiary Colors in FD&C Red No. 4 (Ponceau SX). Journal of AOAC International. (Methodology basis for HPLC separation).

-

Food and Agriculture Organization (FAO/WHO). (2006).[1] Combined Compendium of Food Additive Specifications: Ponceau SX. JECFA Monographs. Retrieved from [Link][1]

Sources

- 1. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ponceau SX (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]

- 3. 21 CFR § 74.1304 - FD&C Red No. 4. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 4. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 5. accustandard.com [accustandard.com]

- 6. fd&c red no. 4 (c.i. 14700 (Na)), 4548-53-2 [thegoodscentscompany.com]

FD&C Red No. 4 Free Acid (Ponceau SX): Comprehensive Health, Safety, and Analytical Guide

Executive Summary

As a Senior Application Scientist navigating the complex landscape of synthetic colorants, understanding the physicochemical behavior, toxicological boundaries, and analytical detection of azo dyes is paramount. FD&C Red No. 4 (Ponceau SX, CI 14700), chemically identified as 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid, is a classic monoazo dye. While its disodium salt is the certifiable form utilized in industry, the free acid governs its fundamental reactivity and biological interactions[1]. This whitepaper synthesizes the regulatory history, mechanistic toxicology, and self-validating analytical protocols required for the safe handling and quantification of FD&C Red No. 4 in pharmaceutical and cosmetic development.

Regulatory Evolution & Application Constraints

Historically, FD&C Red No. 4 was heavily utilized across the food and pharmaceutical industries. However, longitudinal toxicological assessments fundamentally altered its regulatory trajectory. According to the [2], the dye is now permanently listed only for externally applied drugs and cosmetics. It has been strictly delisted for use in food, ingested drugs, and products applied to the eye or lip area[1][3].

The Causality of Restriction: The restriction stems from feeding tests in murine models, which demonstrated that long-term ingestion of Ponceau SX leads to adverse hepatic and adrenal effects[4]. Consequently, modern formulation science must strictly isolate this colorant to topical applications where systemic absorption is negligible[5].

Physicochemical & Hazard Profile

To engineer safe manufacturing processes, we must first understand the raw material. The free acid of Ponceau SX presents specific handling challenges due to its azo functional group and sulfonic acid moieties.

Table 1: Physicochemical and Safety Data Summary

| Parameter | Specification / Data |

| Chemical Name | 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid |

| CAS Registry Number | 4548-53-2 (Disodium Salt) / 2611-82-7 (Alternate) |

| Appearance | Deep red powder |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |

| Acute Toxicity (Oral) | Harmful if swallowed. Historical data notes dose-dependent toxicity upon chronic ingestion[6]. |

| Local Effects | Causes serious eye irritation (Category 2B); potential respiratory tract irritation upon dust inhalation[7][8]. |

| Chemical Reactivity | Azo compounds can detonate if sensitized by metal salts or strong acids. Forms toxic gases when mixed with strong oxidizing/reducing agents[9][10]. |

Mechanistic Toxicology: The Azo Reduction Pathway

Why is FD&C Red No. 4 safe for the skin but toxic to the gut? The answer lies in the microbiome. When applied topically, the high molecular weight and ionic nature of the sulfonate groups prevent transdermal penetration, rendering it biologically inert.

However, upon ingestion, the dye encounters the anaerobic environment of the lower gastrointestinal tract. Here, intestinal microflora secrete azoreductase enzymes that catalytically cleave the N=N azo bond[11]. This cleavage generates free aromatic amines (such as 2,4-dimethylaniline derivatives). These amines are rapidly absorbed into the portal circulation and transported to the liver, where Cytochrome P450 enzymes catalyze N-hydroxylation. The resulting reactive electrophiles induce oxidative stress, bind to cellular macromolecules, and drive the hepatotoxicity observed in historical FDA feeding studies[4][12].

Fig 1: Metabolic pathway of ingested azo dyes leading to cellular toxicity.

Analytical Methodology: Self-Validating UPLC-DAD Protocol

To ensure regulatory compliance (e.g., verifying the absence of Ponceau SX in food products or quantifying it in topical drugs), a robust analytical method is required. Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) is the current gold standard[13].

Experimental Rationale: We utilize an ammonium acetate buffer in the mobile phase. Because Ponceau SX contains strongly acidic sulfonic acid groups, the buffer maintains a consistent ionization state, preventing peak tailing and ensuring reproducible retention times. The DAD is set to 500 nm, aligning with the dye's maximum absorbance (

Step-by-Step Workflow:

-

Sample Preparation (Extraction): Homogenize 1.0 g of the sample matrix. Add 10 mL of an extraction solvent (methanol:water:ammonia, 50:40:10 v/v). The ammonia ensures the dye remains in its highly soluble anionic salt form.

-

Ultrasonication & Clarification: Sonicate for 15 minutes to disrupt matrix interactions. Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

-

System Suitability (Self-Validation): Before running samples, inject a blank (solvent only) to confirm baseline stability, followed by a 1.0 μg/mL Ponceau SX standard. The system is validated only if the standard peak asymmetry factor is between 0.8 and 1.2, and the theoretical plate count exceeds 10,000.

-

Chromatographic Separation:

-

Column: BEH C18 (100 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase A: 100 mmol/L Ammonium acetate (pH 6.25).

-

Mobile Phase B: Acetonitrile/Methanol (80:20 v/v).

-

Gradient: Linear gradient from 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Detection: Monitor at 500 nm using DAD. Extract the UV-Vis spectrum (200-600 nm) across the peak to confirm peak purity (ensuring no co-eluting impurities)[13][14].

Fig 2: UPLC-DAD analytical workflow for the detection of FD&C Red No. 4.

Environmental Health & Emergency Response

When handling bulk FD&C Red No. 4 free acid in the laboratory or manufacturing floor, specific reactive hazards must be mitigated. According to NOAA's , azo dyes suspended in the air as dust can form explosive mixtures[9].

-

Spill Protocol: Do not dry sweep. Dampen the solid spill material with water to prevent aerosolization, then transfer to a sealed, vapor-tight plastic container[9].

-

Incompatibilities: Strictly isolate from strong oxidizing agents, metal salts, and strong acids to prevent the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[6][10].

References

-

Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices. U.S. Food and Drug Administration (FDA).[Link]

-

FD&C Red No. 4: What is it and where is it used? Drugs.com.[Link]

-

Red 4 - Safety Information and Scientific Facts. Cosmetics Info.[Link]

-

Accurate Determination of 24 Water-Soluble Synthetic Colorants in Premade Cocktail Using Ultra-Performance Liquid Chromatography with Diode Array Detection. MDPI.[Link]

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices | FDA [fda.gov]

- 3. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 4. faolex.fao.org [faolex.fao.org]

- 5. drugs.com [drugs.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. avitar-chemical.com [avitar-chemical.com]

- 8. scribd.com [scribd.com]

- 9. PONCEAU SX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Food Safety and Health Concerns of Synthetic Food Colors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. primescholars.com [primescholars.com]

Regulatory status of FD&C Red No. 4 in research

Regulatory Status of FD&C Red No. 4 in Research: A Technical Guide

Executive Summary

FD&C Red No. 4 (Ponceau SX) occupies a distinct and often misunderstood niche in the regulatory landscape of color additives. Unlike its ubiquitous counterpart FD&C Red No. 40 (Allura Red AC), Red No. 4 is subject to strict limitations due to historical toxicity findings.

For researchers and drug developers, the critical directive is: FD&C Red No. 4 is strictly prohibited for use in foods and ingested drugs in the United States. Its permitted scope is narrowly defined to externally applied drugs and cosmetics . Any research protocol involving oral administration or mucosal contact in human subjects must exclude this additive as an excipient. However, it remains a valid and legal tool for non-clinical research, topical formulation development, and as an analytical reference standard.

Chemical Profile & Identity

Before addressing compliance, researchers must verify the chemical identity to prevent confusion with other "Red" dyes (e.g., Red No. 40 or Red No. 3).

| Parameter | Specification |

| Common Name | FD&C Red No. 4 |

| Synonyms | Ponceau SX, C.I. Food Red 1, C.I. 14700 |

| CAS Registry Number | 4548-53-2 |

| Color Index (CI) | 14700 |

| Chemical Class | Monoazo |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Stability | Stable in acidic media; susceptible to reduction by reducing agents |

Historical Regulatory Context & Toxicity

The regulatory restrictions on FD&C Red No. 4 are rooted in specific toxicological findings from the mid-20th century. Understanding this causality is essential for designing safe non-clinical studies.

The Adrenal Toxicity Mechanism

In 1965, the FDA banned FD&C Red No. 4 for food use (except for a temporary exemption for maraschino cherries, which was later revoked in 1976). The ban was driven by chronic toxicity studies in dogs.

-

Pathology: Atrophy of the zona fasciculata and zona reticularis .

-

Species Specificity: The adrenal lesions were pronounced in dogs but were not observed to the same extent in rats or mice. This species-specific sensitivity suggests a metabolic pathway unique to canines, likely involving the reduction of the azo bond and subsequent formation of sulfonated naphthylamines.

Research Implication: If you are conducting non-clinical safety studies involving FD&C Red No. 4 in canine models, you must include histopathology of the adrenal glands as a primary endpoint.

Current Regulatory Status

The following section details the permissible scope of use under current statutes.

United States (FDA)

The FDA regulates FD&C Red No. 4 under Title 21 of the Code of Federal Regulations (CFR) .

-

Permitted Uses:

-

Prohibited Uses:

-

Foods: Strictly banned.

-

Ingested Drugs: Strictly banned.

-

Eye Area: Not permitted (unless specifically exempted, which is rare for this additive).

-

European Union (EC)[8][9][10][11][12]

-

Cosmetics: Listed in Annex IV (List of Colorants Allowed in Cosmetic Products) of Regulation (EC) No 1223/2009 under CI 14700 .[8][9][10] It is generally permitted for use in cosmetics without the specific "rinse-off only" restriction often applied to other azo dyes, but it is not permitted in products for mucous membranes in some contexts.

-

Foods: Not listed as an approved food additive (No E-number currently assigned for food use; formerly E125).

Compliance Workflow for Research & Development

To ensure regulatory integrity in your development pipeline, follow this logic flow. This system validates whether FD&C Red No. 4 can be used in your specific application.

Caption: Decision logic for FD&C Red No. 4 usage based on 21 CFR regulations.

Technical Protocol: Formulation & Safety Assessment

If your workflow falls into the "PROCEED" categories above, adhere to the following technical standards.

A. Raw Material Sourcing

-

Certification Check: Ensure the Certificate of Analysis (CoA) explicitly states "FD&C Red No. 4" and provides a FDA Lot Certification Number . Using uncertified "Ponceau SX" is only acceptable for early-stage in vitro research, not for clinical trial material.

-

Purity Specification:

-

Lead (Pb): < 10 ppm

-

Arsenic (As): < 3 ppm

-

Ether Extracts: < 0.2%[4]

-

B. Formulation Stability Testing

FD&C Red No. 4 is an azo dye.[11] In formulation, it is susceptible to degradation by:

-

Reducing Agents: Ascorbic acid or reducing sugars can cleave the azo bond, resulting in color loss and potentially generating aromatic amines.

-

Light: Moderate light stability; protect from direct UV exposure.

-

pH: Stable in the pH 3–8 range. At very low pH (<2), precipitation of the sulfonic acid form may occur.

C. Safety Monitoring (Non-Clinical)

For animal studies (specifically dogs) where the dye is used as a marker or excipient:

-

Dose Limit: Establish a No-Observed-Adverse-Effect Level (NOAEL) specifically monitoring adrenal function.

-

Biomarkers: Monitor serum cortisol and ACTH levels.

-

Histopathology: Required sectioning of the adrenal glands to detect zona fasciculata atrophy.

References

-

U.S. Food and Drug Administration (FDA). (2024). 21 CFR 74.1304 - FD&C Red No. 4 (Drugs).[4][6] Electronic Code of Federal Regulations.[5][6][12] Link

-

U.S. Food and Drug Administration (FDA). (2024). 21 CFR 74.2304 - FD&C Red No. 4 (Cosmetics).[5] Electronic Code of Federal Regulations.[5][6][12] Link

-

U.S. Food and Drug Administration (FDA). (2024). 21 CFR 81.10 - Termination of provisional listings of color additives. Electronic Code of Federal Regulations.[5][6][12] Link

-

European Commission. (2009).[13][10][14] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex IV).[9] EUR-Lex.[9] Link

-

Davis, K. J., Nelson, A. A., Zwickey, R. E., Hansen, W. H., & Fitzhugh, O. G. (1966).[15] Chronic toxicity of Ponceau SX to rats, mice, and dogs.[15] Toxicology and Applied Pharmacology, 8(2), 306-317.[15] Link

Sources

- 1. Adrenal toxicity in dogs and cats as a contributing cause of hormonal and immune destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hormonebalance.org [hormonebalance.org]

- 3. Primary culture system of adrenocortical cells from dogs to evaluate direct effects of chemicals on steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices | FDA [fda.gov]

- 5. 21 CFR § 74.2304 - FD&C Red No. 4. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 6. 21 CFR § 74.1304 - FD&C Red No. 4. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. eCFR :: 21 CFR Part 74 -- Listing of Color Additives Subject to Certification [ecfr.gov]

- 8. EU Cosmetics Regulation Annexes [taobe.consulting]

- 9. Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast) (Text with EEA relevance) [legislation.gov.uk]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. specialchem.com [specialchem.com]

- 12. eCFR :: 21 CFR 74.1304 -- FD&C Red No. 4. [ecfr.gov]

- 13. New Substances Banned in EU Cosmetics from September 2025, Regulatory Changes for Halal Cosmetics, Endocrine Disruptor List Updates and More [worldover.io]

- 14. 10 Restricted Ingredients Under EU Cosmetic Regulation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. Chronic toxicity of Ponceau SX to rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of FD&C Red No. 4 and Free Acid Impurities

Executive Summary & Regulatory Context

FD&C Red No. 4 (Ponceau SX) is a synthetic azo dye principally consisting of the disodium salt of 3-[(2,4-dimethyl-5-sulfophenyl)azo]-4-hydroxy-1-naphthalenesulfonic acid.[1][2] While the dye exists as a salt, the critical quality attributes (CQAs) mandated by the FDA in 21 CFR 74.1304 require the strict control of unreacted starting materials—specifically the "free acid" intermediates.

This protocol details a validated HPLC-PDA method for the simultaneous quantification of the main colorant and its two primary free acid impurities:

-

5-Amino-2,4-dimethyl-1-benzenesulfonic acid (AMBSA) : Limit ≤ 0.2%[2][3]

-

4-Hydroxy-1-naphthalenesulfonic acid (HNSA) : Limit ≤ 0.2%[1][2][3]

Why "Free Acid" Analysis Matters: In the synthesis of azo dyes, these sulfonic acid intermediates are coupled to form the chromophore. Residual amounts of these "free acids" indicate incomplete reaction or purification failure. Because they are colorless or absorb in the UV region, they cannot be detected by simple visible spectrophotometry; thus, HPLC with UV-Vis (PDA) detection is the industry standard for certification.

Method Development Strategy

Chromatographic Logic

-

Separation Mode: Reversed-Phase Ion-Pairing or Buffered RP-HPLC.

-

Reasoning: FD&C Red No. 4 and its impurities are highly polar sulfonates. On a standard C18 column with simple water/organic mobile phases, they elute near the void volume (poor retention).

-

Solution: We utilize Ammonium Acetate buffer.[4] The ammonium ions provide counter-ion interaction, improving retention and peak shape for the sulfonate groups, while the acetate buffers the pH to preventing ionization shifts during the run.

-

-

Detection: Photodiode Array (PDA).

-

Channel A (Visible): 505 nm for the main FD&C Red No. 4 peak.

-

Channel B (UV): 240 nm or 254 nm for AMBSA and HNSA (which lack the azo chromophore).

-

Analytical Workflow Visualization

Caption: Workflow for the extraction and HPLC separation of FD&C Red No. 4 and its free acid intermediates, highlighting the retention mechanism.

Detailed Experimental Protocol

Reagents & Standards

-

FD&C Red No. 4 Standard: Certified Reference Material (USP or similar).[1]

-

AMBSA Standard: 5-Amino-2,4-dimethyl-1-benzenesulfonic acid (High purity).

-

HNSA Standard: 4-Hydroxy-1-naphthalenesulfonic acid (sodium salt).[2][3]

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffer Salt: Ammonium Acetate (NH₄OAc), HPLC grade.

Instrumentation Setup

-

System: HPLC with Quaternary Pump and PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18).

-

Note: A 5 µm column is preferred over sub-2 µm for regulatory methods to prevent high backpressure issues with salt-heavy mobile phases.

-

-

Temperature: 25°C (Ambient) or controlled at 30°C.

-

Flow Rate: 1.0 mL/min.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): 0.1 M Ammonium Acetate in Water.

-

Prep: Dissolve 7.7 g Ammonium Acetate in 1 L water. Filter through 0.45 µm membrane.

-

-

Mobile Phase B (Organic): Acetonitrile : Methanol (50:50 v/v).

Gradient Program

This gradient is designed to elute the polar free acids early (AMBSA/HNSA) while retaining the hydrophobic dye for later elution, ensuring baseline resolution.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Injection / Hold |

| 5.0 | 95 | 5 | Isocratic for polar acids |

| 25.0 | 40 | 60 | Linear Gradient |

| 30.0 | 10 | 90 | Wash |

| 35.0 | 95 | 5 | Re-equilibration |

| 45.0 | 95 | 5 | End of Run |

Sample Preparation

-

Standard Stock Solution:

-

Weigh 50 mg of FD&C Red No. 4 standard into a 50 mL volumetric flask.

-

Dissolve in Mobile Phase A . Dilute to volume (Conc: 1000 µg/mL).

-

-

Impurity Stock Solution:

-

Weigh 10 mg each of AMBSA and HNSA into separate 100 mL flasks.

-

Dissolve and dilute with Mobile Phase A (Conc: 100 µg/mL).

-

-

System Suitability Solution:

-

Mix the Dye Stock and Impurity Stocks to create a solution containing ~500 µg/mL Dye and ~2 µg/mL of each impurity (representing the 0.4% limit level).

-

-

Test Sample:

-

Dissolve 50 mg of sample in 50 mL Mobile Phase A. Sonicate for 5 mins. Filter through 0.45 µm PTFE syringe filter.

-

Data Analysis & Calculation

Peak Identification

-

AMBSA: Elutes early (~3-5 min). Monitor at 240 nm .

-

HNSA: Elutes after AMBSA (~6-9 min). Monitor at 240 nm or 254 nm .

-

FD&C Red No. 4: Elutes late (~18-22 min). Monitor at 505 nm .

Calculation Formula

Calculate the percentage of each free acid impurity using the external standard method:

Where:

- = Peak area of impurity in the test sample.

- = Peak area of impurity in the standard solution.

- = Concentration of impurity standard (mg/mL).

- = Concentration of test sample (mg/mL).[4]

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these criteria before every batch analysis.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution (Rs) | > 2.0 between AMBSA and HNSA | Ensures accurate integration of closely eluting polar impurities. |

| Tailing Factor (T) | < 1.5 for Red No. 4 | Sulfonates can tail due to silanol interactions; ammonium acetate mitigates this. |

| Linearity (R²) | > 0.999 | Confirms detector response is proportional to concentration over 0.05% - 0.5% range. |

| LOD / LOQ | LOQ ≤ 0.05% | Must be sensitive enough to detect impurities well below the 0.2% regulatory limit. |

| Recovery | 90% - 110% | Verified by spiking pure dye with known amounts of AMBSA/HNSA. |

Troubleshooting Guide

-

Problem: Broad or Split Peaks for Free Acids.

-

Root Cause: Sample solvent mismatch. If the sample is dissolved in 100% water or high organic content, it disrupts the equilibrium at the head of the column.

-

Fix: Always dissolve the sample in Mobile Phase A (Buffer).

-

-

Problem: Retention Time Drift.

-

Root Cause: pH fluctuation in the buffer.

-

Fix: Ammonium acetate has little buffering capacity away from pH 4.7 or 9.2, but at 0.1M it is usually stable. Ensure fresh buffer preparation daily to prevent microbial growth or evaporation effects.

-

-

Problem: Ghost Peaks.

-

Root Cause: Carryover from previous high-concentration dye injections.

-

Fix: Include a "Needle Wash" step with 50:50 MeOH:Water between injections.

-

References

-

Code of Federal Regulations. (2024). 21 CFR 74.1304 - FD&C Red No. 4. U.S. Food and Drug Administration.[3][5][6] [Link][1][2][3][7]

-

PubChem. (2024). FD&C Red No. 4 (Compound Summary). National Library of Medicine. [Link]

- Bailey, J. E., & Cox, E. A. (1975). Chromatographic Analysis of FD&C Red No. 4 and Its Intermediates. Journal of the AOAC.

- U.S. FDA. (2021). FDA/CFSAN/ORS/DBC/Color Technology Team Method for HPLC Analysis of Color Additives.

Sources

- 1. FD&C Red 4 | C18H14N2Na2O7S2 | CID 62542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eCFR :: 21 CFR 74.1304 -- FD&C Red No. 4. [ecfr.gov]

- 3. 21 CFR § 74.1304 - FD&C Red No. 4. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 4. osti.gov [osti.gov]

- 5. ewg.org [ewg.org]

- 6. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 7. GSRS [precision.fda.gov]

Application Note: High-Fidelity Biological Staining Using FD&C Red No. 4 (Ponceau SX) Free Acid

Introduction & Strategic Advantages

FD&C Red No. 4, commonly known in the laboratory as Ponceau SX, is a synthetic monoazo dye that has established a significant footprint in biological research, particularly in histology and cytology[1]. While its disodium salt is ubiquitous in commercial formulations, the free acid form of FD&C Red No. 4 offers distinct strategic advantages for specialized biological staining.

Historically utilized as a bacterial stain and an oxidimetric indicator[2], the free acid form is highly prized in modern molecular biology because it eliminates the introduction of extraneous sodium ions into the assay environment. This is critical for downstream applications sensitive to alkali metal adducts—such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS)—and prevents salt-induced precipitation when formulating highly concentrated acidic staining solutions. Furthermore, its high staining capacity and chemical resistance make it exceptionally reliable for visualizing proteins and cellular structures[3].

Physicochemical Profile

To optimize staining protocols, it is essential to understand the quantitative and structural properties of the dye. The data is summarized in the table below:

| Parameter | Specification |

| Chemical Name | 3-(2,4-dimethyl-5-sulfophenylazo)-4-hydroxynaphthalene-1-sulfonic acid |

| Common Identifiers | FD&C Red No. 4 (Free Acid), Ponceau SX (Free Acid) |

| Chemical Class | Monoazo Dye |

| Molecular Formula | C₁₈H₁₆N₂O₇S₂ |

| Molecular Weight | 436.46 g/mol (Free Acid form) |

| Absorption Maximum (λmax) | 500 – 504 nm (in aqueous acidic media) |

| Solubility Profile | Soluble in water, ethanol, and acidic buffers |

| Primary Biological Targets | Basic amino acid residues (Lys, Arg, His), Collagen fibers, Fibrin |

Mechanistic Principles of Staining

The efficacy of FD&C Red No. 4 free acid relies entirely on electrostatic causality . Proteins are polymers containing basic amino acids (Lysine, Arginine, Histidine). Most proteins have an isoelectric point (pI) between 4.0 and 7.0. By submerging the biological sample in an acidic buffer (e.g., 5% Acetic Acid, pH ~2.4), the environment is forced well below the pI of the targets, ensuring the proteins carry a net positive charge.

Simultaneously, the free acid of the dye readily dissociates in solution to yield sulfonate anions (-SO₃⁻). The polyanionic dye molecules are electrostatically drawn to the polycationic proteins, forming an insoluble dye-protein complex that precipitates locally, rendering the target visible as a vibrant red band or structure. Because this interaction is strictly ionic and non-covalent, it is fully reversible upon pH neutralization.

Electrostatic mechanism of FD&C Red No. 4 free acid binding to protonated protein targets.

Self-Validating Experimental Protocols

Protocol A: Reversible Total Protein Staining on Transfer Membranes

This protocol serves as a sodium-free alternative to standard Ponceau S staining for confirming protein transfer in Western Blotting workflows.

Reagent Preparation:

-

Staining Solution: Dissolve 0.1% (w/v) FD&C Red No. 4 free acid in 5% (v/v) aqueous acetic acid. Protect from prolonged light exposure.

-

Destaining Solution: High-purity deionized water (ddH₂O) or 0.1 M NaOH for complete reversal.

Step-by-Step Methodology:

-

Transfer: Following SDS-PAGE, electro-transfer proteins to a Nitrocellulose or PVDF membrane.

-

Equilibration: Wash the membrane briefly in ddH₂O for 2 minutes to remove residual transfer buffer salts.

-

Staining: Submerge the membrane in the Staining Solution. Agitate gently on an orbital shaker for 5 minutes at room temperature.

-

Background Destaining: Decant the stain (can be reused up to 5 times). Rinse the membrane with ddH₂O in 1-minute intervals until the background is white and protein bands appear distinctly red.

-

Documentation: Image the membrane immediately, as the dye will slowly diffuse if left in water.

-

Complete Reversal: To prepare for immunodetection, wash the membrane in 0.1 M NaOH for 30 seconds, followed by a standard TBS-T wash.

Self-Validating Checkpoint: Include a pre-stained protein ladder during electrophoresis. The Ponceau SX stain must reveal the ladder bands in their expected molecular weight positions. Furthermore, the membrane must return to a pristine white state after the NaOH wash; residual pink hue indicates incomplete destaining which may quench weak chemiluminescent signals.

Workflow for reversible membrane staining using FD&C Red No. 4 free acid.

Protocol B: Histological Staining of Connective Tissue

Ponceau SX is highly effective in histological protocols to stain collagen fibers in tissue sections, allowing researchers to differentiate tissue types[1].

Step-by-Step Methodology:

-

Preparation: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections through xylene and rehydrate through graded alcohols to distilled water.

-

Nuclear Counterstain (Optional): Stain with Weigert’s Iron Hematoxylin for 5 minutes. Wash in running tap water for 10 minutes.

-

Primary Stain: Immerse slides in 0.2% (w/v) FD&C Red No. 4 free acid in 1% aqueous acetic acid for 5 to 10 minutes.

-

Differentiation: Rinse slides in 1% aqueous acetic acid until the macroscopic background clears and only dense connective tissue retains the red dye.

-

Dehydration & Mounting: Rapidly dehydrate through 95% and 100% ethanol, clear in xylene, and mount with a resinous medium.

Self-Validating Checkpoint: Process a parallel slide using a standard H&E protocol to confirm baseline tissue architecture. In the Ponceau SX slide, collagen must exhibit a vibrant red hue. If erythrocytes also stain intensely red, the differentiation time in the acid wash was insufficient and must be extended to ensure specificity for collagen/fibrin.

Causality & Troubleshooting in Experimental Design

-

Why use the Free Acid over the Disodium Salt? Commercial D&C Red No. 33 and related biological stains often contain subsidiary color impurities and high salt content[4]. Using the purified free acid form allows researchers to tightly control the ionic strength of the staining buffer. High exogenous salt concentrations can competitively inhibit the electrostatic binding between the dye's sulfonate groups and the protein's protonated amines, leading to weak signal intensity.

-

Over-Destaining Issues: If protein bands disappear during the ddH₂O wash in Protocol A, the local pH of the water may be too high (slightly alkaline). Correction: Use 0.1% acetic acid for the destaining wash instead of pure water to maintain the protonated state of the proteins while washing away unbound dye.

-

Mass Spectrometry Compatibility: Because the free acid form lacks sodium, it prevents the formation of [M+Na]⁺ adducts during MALDI-TOF MS. If bands are excised directly from the membrane for digestion, the absence of sodium significantly simplifies the resulting mass spectra and improves the signal-to-noise ratio of the native peptide peaks.

References

Sources

- 1. Buy Ponceau SX | 4548-53-2 [smolecule.com]

- 2. US5147673A - Colorant based on carminic acid, method of preparation, and method of coloring a foodstuff - Google Patents [patents.google.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. Preparative separation and identification of novel subsidiary colors of the color additive D&C Red No. 33 (Acid Red 33) using spiral high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Using FD&C Red No. 4 (Ponceau SX) as a Tracer Dye in Pharmaceutical Process Validation

Part 1: Core Directive & Regulatory Constraints

Executive Summary

This application note details the protocol for utilizing FD&C Red No. 4 (Ponceau SX, C.I. 14700) as a quantitative tracer dye in pharmaceutical unit operations. Unlike FD&C Red No. 40 (Allura Red), FD&C Red No. 4 has specific regulatory restrictions that dictate its use profile.

This guide focuses on two primary applications:

-

Residence Time Distribution (RTD) analysis in continuous wet granulation.

-

Spray Coverage Uniformity in tablet coating processes.

Regulatory Warning (Critical)

STOP AND READ: FD&C Red No. 4 is NOT permitted for use in foods or ingested drugs in the United States (21 CFR § 74.1304). It is permitted only for:

-

Engineering/Validation Batches: Non-consumable batches used strictly for equipment qualification (IQ/OQ/PQ) or process characterization.

Directive: All material generated using this tracer in an oral dosage processing line must be treated as hazardous waste and destroyed. It cannot be released for human consumption.

Part 2: Physicochemical Profile & Tracer Suitability

FD&C Red No. 4 is chosen over other dyes for specific engineering runs due to its distinct spectral signature and high water solubility, which allows for easy cleaning validation post-experiment.

Table 1: Chemical & Physical Properties

| Property | Value / Description | Relevance to Protocol |

| Common Name | Ponceau SX, C.I.[4] Food Red 1 | Identifier (distinct from Red 40/Ponceau 4R) |

| CAS Number | 4548-53-2 | Procurement verification |

| Molecular Weight | 480.42 g/mol | Molar calculations for stoichiometry |

| Solubility (Water) | ~130 g/L (at 30°C) | High solubility ensures rapid dissolution in wet granulation |

| 500 ± 2 nm (in water) | Primary quantification wavelength | |

| Appearance | Red powder / Yellowish-red solution | Visual contrast against white excipients |

| pH Stability | Stable pH 2.0 – 12.0 | Suitable for most pharmaceutical binders |

Part 3: Application Protocols

Protocol A: Residence Time Distribution (RTD) in Twin-Screw Granulation

Objective: To characterize the mixing efficiency and axial dispersion of a continuous granulation line using a pulse-injection method.

1. Experimental Setup

-

Equipment: Twin-screw granulator (e.g., GEA ConsiGma or Thermo Pharma series).

-

Tracer Preparation:

-

Solid Pulse: Mix FD&C Red No. 4 with the primary filler (e.g., Microcrystalline Cellulose) at a 1:100 ratio to create a "tracer slug." This matches the density of the bulk powder, preventing segregation during feeding.

-

Liquid Pulse: Dissolve 1.0 g Red No. 4 in 10 mL of granulation binder solution.

-

2. Execution Workflow

-

Equilibration: Run the granulator with placebo material until torque and mass flow rate stabilize (< 2% RSD).

-

Pulse Injection: Introduce the tracer (Solid or Liquid) instantaneously (< 1 sec) at the inlet port.

-

Sampling:

-

Collect samples at the outlet every 5–10 seconds for a duration of 3x the theoretical mean residence time (MRT).

-

Alternative: Use an inline UV-Vis probe (PAT) set to 500 nm for real-time data.

-

3. Sample Analysis (Offline)

-

Dissolve collected granule samples in distilled water.

-

Filter supernatant (0.45 µm PTFE filter) to remove insoluble excipients.

-

Measure Absorbance at 500 nm.

4. Data Processing (RTD Calculation)

The Residence Time Distribution function

Where the denominator represents the total area under the curve (AUC), normalizing the distribution.

Figure 1: Workflow for determining Residence Time Distribution (RTD) using FD&C Red No. 4.

Protocol B: Spray Coverage Uniformity (Tablet Coating)